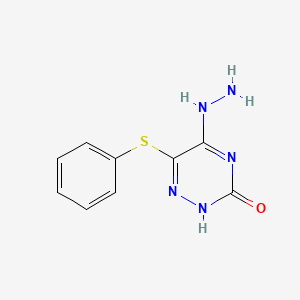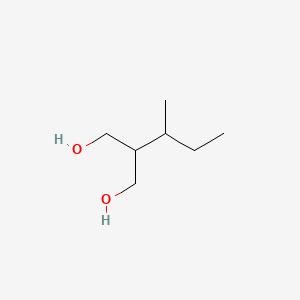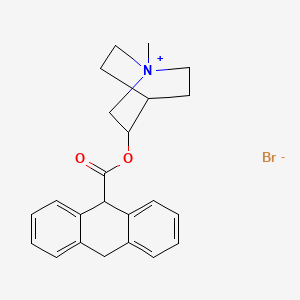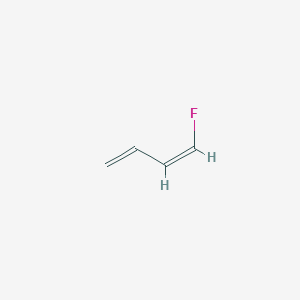![molecular formula C16H9N3O2 B14681854 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione CAS No. 37648-47-8](/img/structure/B14681854.png)
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group attached, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and bismuth salts for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals such as hydroxyl radicals . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]quinoxalines: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Pyrrolo[1,2-a]quinoxalines: These compounds have valuable characteristics and marked biological activity.
Pyrrolo[3,2-b]quinoxalines: Known for their use as tyrosine kinase inhibitors.
Eigenschaften
CAS-Nummer |
37648-47-8 |
|---|---|
Molekularformel |
C16H9N3O2 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-phenylpyrrolo[3,4-b]quinoxaline-1,3-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-13-14(18-12-9-5-4-8-11(12)17-13)16(21)19(15)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
CBKMCYZZXULIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=NC4=CC=CC=C4N=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


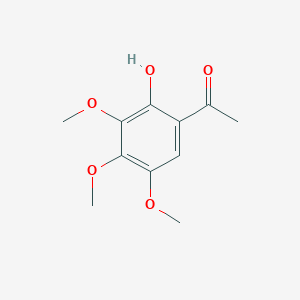
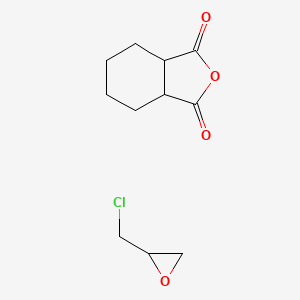
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
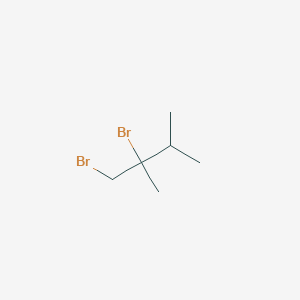
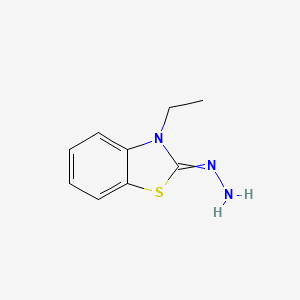
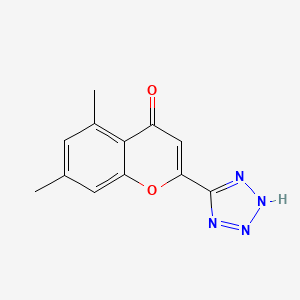
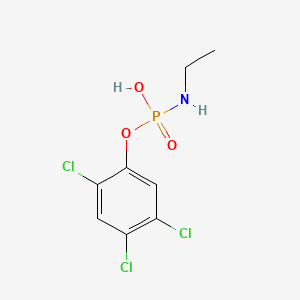
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
